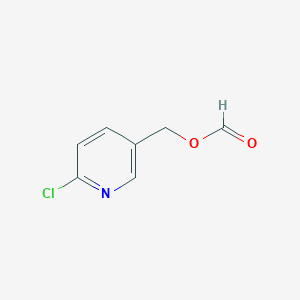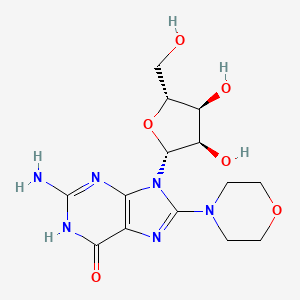![molecular formula C12H10ClN3 B13084185 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13084185.png)
6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a chemical compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a chloro group, a cyclobutyl ring, and a pyridine ring fused with a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclobutyl ring can be introduced via cycloaddition reactions, and the nitrile group can be added using cyanation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety .
化学反応の分析
Types of Reactions
6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
作用機序
The mechanism by which 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
類似化合物との比較
Similar Compounds
6-Chloro-1H-pyrrolo[3,2-b]pyridine: Similar in structure but lacks the cyclobutyl ring and nitrile group.
6-Chloro-1-cyclobutyl-1H-pyrrolo[3,2-c]pyridine: Similar but differs in the position of the nitrogen atom in the pyridine ring.
Uniqueness
6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its combination of a chloro group, a cyclobutyl ring, and a nitrile group, which confer specific chemical properties and potential biological activities that are distinct from its analogs .
特性
分子式 |
C12H10ClN3 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
6-chloro-1-cyclobutylpyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10ClN3/c13-11-5-4-10-8(6-14)7-16(12(10)15-11)9-2-1-3-9/h4-5,7,9H,1-3H2 |
InChIキー |
VIZMSRSEFIERSC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)N2C=C(C3=C2N=C(C=C3)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


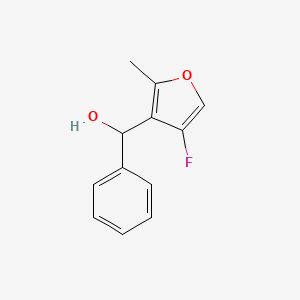
![2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)

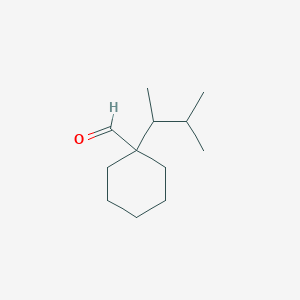
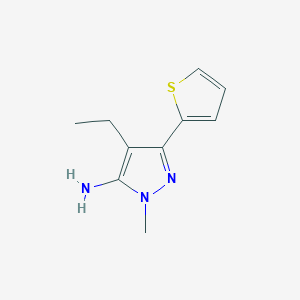
![1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13084147.png)
![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)

![2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid](/img/structure/B13084158.png)
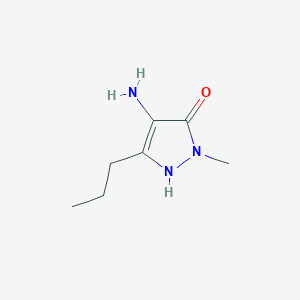

![1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
